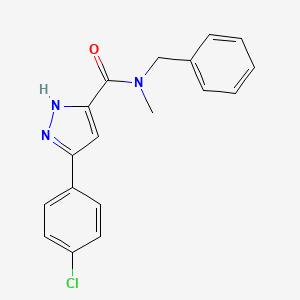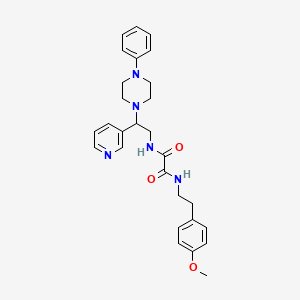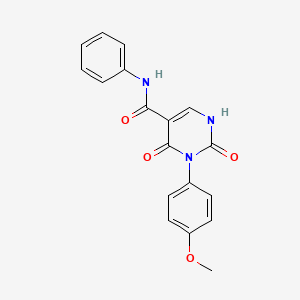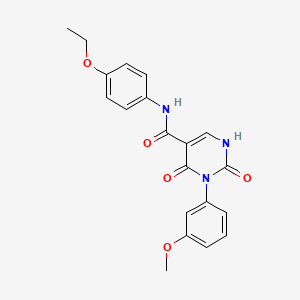
N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the pyrazole ring
准备方法
The synthesis of N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.
Benzylation: The benzyl group can be introduced by reacting the intermediate compound with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrazole ring using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
化学反应分析
N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the carboxamide group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
相似化合物的比较
N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
N-benzyl-3-(4-chlorophenyl)-N-isopropylacrylamide: This compound has a similar structure but with an isopropyl group instead of a methyl group, which may result in different biological activities.
N-benzyl-3-(5-(4-chlorophenyl)-2-furyl)propanamide:
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a different functional group (hydroxy ester) and may exhibit different reactivity and biological activities.
The unique combination of the benzyl, chlorophenyl, and methyl groups in this compound contributes to its distinct chemical and biological properties.
属性
分子式 |
C18H16ClN3O |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
N-benzyl-3-(4-chlorophenyl)-N-methyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16ClN3O/c1-22(12-13-5-3-2-4-6-13)18(23)17-11-16(20-21-17)14-7-9-15(19)10-8-14/h2-11H,12H2,1H3,(H,20,21) |
InChI 键 |
DFFMVFGKOWTWQJ-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(pyridin-3-yl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B11293261.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-phenoxyacetamide](/img/structure/B11293262.png)
![N-(2,3-dimethylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11293267.png)
![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11293275.png)
![3-{1-[(2-Fluorophenyl)methyl]-1H-indol-3-YL}-N-(1-phenylethyl)propanamide](/img/structure/B11293296.png)
![2-methyl-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B11293297.png)

![N-(4-ethylphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide](/img/structure/B11293301.png)

![Ethyl 4-({[1-(3-methylphenyl)-2,5-dioxo-3-(propan-2-yl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11293313.png)

![Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11293320.png)
![N~6~-butyl-1-methyl-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11293323.png)

